molecular formula C17H15ClFNO3 B5780459 methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate

methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate

Cat. No. B5780459
M. Wt: 335.8 g/mol
InChI Key: KYVLMATWYLHSIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including acylation, chlorination, and the formation of amide bonds. For instance, compounds with related structures and functionalities have been synthesized through reactions involving specific starting materials, intermediates, and catalysts under controlled conditions (Portilla et al., 2007; Gong, 2005).

Molecular Structure Analysis

Structural analysis of related compounds has revealed characteristics such as molecular polarization, hydrogen bonding, and electronic delocalization. For example, studies on isomeric compounds have shown how molecular structure can influence the formation of hydrogen-bonded networks and electronic properties (Cortés et al., 2013; Zhang & Zhao, 2010).

Chemical Reactions and Properties

Chemical properties, including reactivity and interaction with other compounds, are central to understanding a chemical's behavior. For example, the synthesis and reactions of benzothiazole derivatives have been extensively studied, demonstrating a range of chemical behaviors depending on the substituents and reaction conditions (Hutchinson et al., 2001).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystal structure contribute significantly to the application and handling of chemical compounds. For instance, crystallographic studies provide insight into the arrangement and interaction of molecules in the solid state, affecting solubility and stability (Chan et al., 1977).

Chemical Properties Analysis

The chemical properties include reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions. Research on related compounds shows how modifications in molecular structure can impact these properties, influencing potential applications in synthesis and material science (Rybalkin et al., 2001).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. The compound could potentially interact with various enzymes or receptors in the body, influencing their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could be vast and would depend on its intended use. If it’s a potential drug, further studies could focus on optimizing its synthesis, improving its efficacy, reducing any side effects, and testing it in clinical trials .

properties

IUPAC Name

methyl 3-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-10-6-7-11(17(22)23-2)8-15(10)20-16(21)9-12-13(18)4-3-5-14(12)19/h3-8H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVLMATWYLHSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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